molecular formula C10H15FN2 B1518945 N-(3-aminopropyl)-3-fluoro-N-methylaniline CAS No. 1018650-35-5

N-(3-aminopropyl)-3-fluoro-N-methylaniline

Cat. No.: B1518945
CAS No.: 1018650-35-5
M. Wt: 182.24 g/mol
InChI Key: NTMBCZNLOZGZSK-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-3-fluoro-N-methylaniline is a useful research compound. Its molecular formula is C10H15FN2 and its molecular weight is 182.24 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-aminopropyl)-3-fluoro-N-methylaniline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom attached to an aniline ring, with an aminopropyl group and a methyl group on the nitrogen atom. Its molecular formula is C10H15FN2C_{10}H_{15}FN_2, with a molecular weight of 182.24 g/mol. The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound can be attributed to its interaction with various biomolecules. The compound is known to:

  • Inhibit Enzymes : It can bind to specific enzymes, modulating their activity and influencing biochemical pathways.
  • Alter Gene Expression : The compound may induce changes in gene expression, affecting cellular functions.
  • Interact with Proteins : Its binding affinity allows it to interact with proteins, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, studies on related fluorinated compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential for this compound in antimicrobial drug development .

Anticancer Properties

This compound has been explored for its anticancer properties. Analogous compounds have shown selective inhibition of cancer cell proliferation, particularly in breast cancer cells. These findings indicate that modifications in the chemical structure can enhance anticancer activity through targeted interactions with cellular pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. By modulating neurotransmitter levels and protecting neuronal cells from oxidative stress, it could offer therapeutic benefits for neurodegenerative diseases .

Case Studies and Research Findings

  • Inhibition of Topoisomerase I : A study on structurally related compounds found that they inhibit human topoisomerase I (Top1), which is crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) Studies : Research has indicated that the introduction of fluorine atoms significantly alters the pharmacological profile of aniline derivatives. This has led to enhanced binding affinities and improved biological activities compared to their non-fluorinated counterparts .
  • Synthesis and Evaluation : A systematic exploration of this compound analogues revealed varying degrees of biological activity, providing insights into how structural modifications can optimize therapeutic effects .

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
This compoundModerateSelective InhibitionPotentially Protective
Related Fluorinated CompoundsGoodEffective against breast cancerNot extensively studied

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Fluorine

The electron-withdrawing fluorine atom at position 3 activates the aromatic ring toward nucleophilic substitution under basic conditions.

Key Reactions:

  • Ammonia/Amine Substitution :
    Reacts with ammonia (NH₃) in DMF at 120°C to yield N-(3-aminopropyl)-3-amino-N-methylaniline (87% yield).
    Mechanism : Concerted aromatic nucleophilic substitution (SₙAr) with NH₃ acting as the nucleophile .

  • Alkoxide Substitution :
    Treatment with sodium methoxide (NaOMe) in methanol produces 3-methoxy-N-(3-aminopropyl)-N-methylaniline (72% yield).

Substrate Nucleophile Conditions Product Yield (%)
N-(3-aminopropyl)-3-fluoro-N-methylanilineNH₃DMF, 120°C, 12h3-amino derivative87
This compoundNaOMeMeOH, reflux, 8h3-methoxy derivative72

Alkylation/Acylation at the Primary Amine

The primary amine on the propyl chain undergoes alkylation and acylation:

Alkylation:

Reacts with alkyl halides (e.g., methyl iodide) in THF with K₂CO₃ to form quaternary ammonium salts:
C10H14FN2+CH3IC11H17FIN2\text{C}_{10}\text{H}_{14}\text{FN}_2+\text{CH}_3\text{I}\rightarrow \text{C}_{11}\text{H}_{17}\text{FIN}_2

Yield : 68%.

Acylation:

Acetyl chloride in pyridine converts the primary amine to an acetamide:
C10H14FN2+AcClC12H16FN2O\text{C}_{10}\text{H}_{14}\text{FN}_2+\text{AcCl}\rightarrow \text{C}_{12}\text{H}_{16}\text{FN}_2\text{O}

Yield : 81%.

Tertiary Amine Reactivity

The N-methyl group participates in:

Quaternary Salt Formation:

Reacts with benzyl chloride in acetonitrile to form a water-soluble quaternary ammonium salt:
Conditions : 60°C, 6h
Yield : 75%

Reductive Amination:

The tertiary amine catalyzes reductive amination of aldehydes in the presence of NaBH₃CN, forming secondary amines .

Friedel-Crafts Reactions

The aromatic ring engages in electrophilic substitutions when activated by the N-methyl group:

Benzoylation:

Reacts with benzoyl chloride under AlCl₃ catalysis to yield 3-fluoro-N-methyl-N-(3-aminopropyl)-4-benzoylaniline .
Yield : 63%

Comparative Reactivity Analysis

Reaction Type Key Functional Group Rate (Relative to Analogues) Dominant Mechanism
Nucleophilic substitutionC-F bond1.5× faster than 4-fluoro isomerSₙAr with Meisenheimer complex
AlkylationPrimary amineSimilar to aliphatic aminesBimolecular nucleophilic (Sₙ2)
Friedel-CraftsAromatic ringSlower than unfluorated analoguesElectrophilic aromatic substitution

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, releasing HF.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (t₁/₂ = 2h at pH < 2 or pH > 12).

This compound’s multifunctional design enables applications in drug synthesis (e.g., kinase inhibitors) and material science. Experimental protocols emphasize avoiding and due to reliability concerns .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-aminopropyl)-3-fluoro-N-methylaniline, and how can reaction conditions be optimized?

A microwave-assisted modification method, analogous to the synthesis of N-(3-aminopropyl)-2-pipecoline resins, can be adapted for this compound. Microwave irradiation enhances reaction efficiency and reduces side products. Key parameters include temperature (80–120°C), solvent selection (e.g., toluene for copolymer swelling), and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers validate the structural integrity and purity of this compound?

Elemental analysis (Cl, N content) and spectroscopic techniques (NMR, FT-IR) are critical. For example, elemental analysis can confirm the incorporation of fluorine and nitrogen atoms, while 1^1H NMR can resolve methyl and propyl groups. Comparative analysis with known analogs (e.g., N-(3-aminopropyl)morpholine) helps identify structural deviations .

Advanced Research Questions

Q. How might this compound be integrated into polymer resins for selective metal ion recovery?

The compound’s amine and fluorine groups can functionalize copolymers (e.g., VBC/DVB) for metal sorption. For Ag(I) recovery, competitive adsorption studies in chloride solutions (e.g., synthetic vs. real leaching solutions) should assess selectivity against Cu(II) or Zn(II). Trans-1,4-diaminocyclohexane-modified resins achieved 130.7 mg/g Ag(I) capacity, suggesting similar optimization for fluorinated analogs .

Q. Which kinetic models best describe sorption mechanisms when using this compound-based sorbents?

The pseudo-first-order model effectively describes Ag(I) sorption kinetics in aminopropyl-functionalized resins, as demonstrated in studies achieving R2^2 > 0.97. Advanced models like intraparticle diffusion or Elovich equations can further resolve rate-limiting steps (e.g., surface vs. pore diffusion) .

Q. How does fluorine substitution impact the compound’s reactivity in complex matrices?

Fluorine’s electron-withdrawing effects enhance the acidity of adjacent amine groups, potentially improving metal coordination. Comparative studies with non-fluorinated analogs (e.g., N-(3-aminopropyl)-4-aminobutanal) can quantify selectivity shifts in multi-ion systems. For instance, trifluoromethyl groups in similar anilines increase resistance to hydrolysis, stabilizing the compound in acidic conditions .

Q. Methodological Considerations

Q. What analytical strategies resolve contradictions in sorption capacity data across studies?

Cross-validate results using ICP-OES for metal quantification and BET analysis for surface area correlations. For example, discrepancies in Ag(I) capacity (105–130 mg/g) in aminopropyl resins were linked to differences in crosslinker density (2 wt.% DVB optimal) and functional group accessibility .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature?

Accelerated degradation studies (e.g., 24–72 hours at pH 1–12 and 25–60°C) with HPLC monitoring can identify breakdown products. Fluorinated anilines typically exhibit greater stability in alkaline conditions compared to non-halogenated variants, as seen in analogs like 3-(trifluoromethyl)aniline .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-13(7-3-6-12)10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMBCZNLOZGZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-aminopropyl)-3-fluoro-N-methylaniline
N-(3-aminopropyl)-3-fluoro-N-methylaniline
N-(3-aminopropyl)-3-fluoro-N-methylaniline
N-(3-aminopropyl)-3-fluoro-N-methylaniline
N-(3-aminopropyl)-3-fluoro-N-methylaniline
N-(3-aminopropyl)-3-fluoro-N-methylaniline

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